molecular formula C10H16N2O11P2 B1679145 Thymidine-3',5'-diphosphate CAS No. 2863-04-9

Thymidine-3',5'-diphosphate

Cat. No.: B1679145
CAS No.: 2863-04-9
M. Wt: 402.19 g/mol
InChI Key: CSNCBOPUCJOHLS-XLPZGREQSA-N
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Description

Thymidine-3’,5’-Diphosphate: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of the nucleoside thymidine, which is linked to two phosphate groups at the 3’ and 5’ positions of the deoxyribose sugar. This compound is crucial in the study of nucleic acid structures and functions, particularly in the context of genetic expression and regulation.

Scientific Research Applications

Thymidine-3’,5’-Diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Thymidine-3’,5’-Diphosphate exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it acts as an inhibitor of staphylococcal nuclease and tudor domain-containing 1 (SND1), which are involved in the regulation of microRNA (miRNA) and gene expression . By inhibiting these enzymes, Thymidine-3’,5’-Diphosphate can modulate cellular processes such as apoptosis and tumor suppression.

Safety and Hazards

Thymidine-3’,5’-diphosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of contact, rinse thoroughly with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-3’,5’-Diphosphate typically involves the phosphorylation of thymidine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction proceeds through the formation of intermediate thymidine monophosphate, which is further phosphorylated to yield Thymidine-3’,5’-Diphosphate.

Industrial Production Methods

Industrial production of Thymidine-3’,5’-Diphosphate often employs enzymatic methods due to their specificity and efficiency. Enzymes such as thymidine kinase and nucleoside diphosphate kinase can catalyze the phosphorylation of thymidine to its diphosphate form. These biocatalytic processes are advantageous as they operate under mild conditions and produce fewer by-products.

Chemical Reactions Analysis

Types of Reactions

Thymidine-3’,5’-Diphosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of thymidine-3’,5’-diphosphate derivatives with altered functional groups.

    Reduction: Although less common, reduction reactions can modify the phosphate groups or the nucleobase.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as ammonia (NH₃) or amines can react with the phosphate groups under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of thymidine, which can have different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

    Thymidine Monophosphate: Contains only one phosphate group and is a precursor in the synthesis of Thymidine-3’,5’-Diphosphate.

    Thymidine Triphosphate: Contains three phosphate groups and is involved in DNA synthesis.

    Deoxyuridine Diphosphate: Similar structure but with uracil instead of thymine.

Uniqueness

Thymidine-3’,5’-Diphosphate is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to inhibit SND1 and its role in tumor suppression highlight its potential as a therapeutic agent .

Properties

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCBOPUCJOHLS-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951298
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2863-04-9
Record name Thymidine 3',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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